N-Butylmaleimide

Description

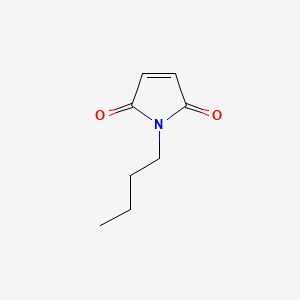

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPCNDJVEUEFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-90-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60949527 | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-09-3, 26714-90-9 | |

| Record name | N-Butylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N Butylmaleimide and Its Derivatives

Classical Synthesis Approaches

The most conventional methods for synthesizing N-alkylmaleimides rely on the reaction between maleic anhydride (B1165640) and a primary amine. This transformation can be achieved directly in a single step or, more commonly, through a two-step sequence involving the isolation of an intermediate.

A direct, one-step synthesis of N-substituted maleimides involves the condensation of maleic anhydride with a primary amine at elevated temperatures. google.com This approach combines the amidation and cyclodehydration reactions into a single process. The reaction is typically carried out in the presence of a water-immiscible organic solvent, such as toluene, which allows for the continuous removal of water as an azeotrope, thereby driving the equilibrium towards the formation of the imide product. google.com Acid catalysts, like p-toluenesulfonic acid, are often employed to accelerate the rate of dehydration. google.com While this method offers the advantage of procedural simplicity, it often requires high reaction temperatures (110°C to 160°C) and can be less suitable for thermally sensitive substrates. google.com

The two-step synthesis is the most widely reported and versatile method for preparing N-substituted maleimides. researchgate.netresearchgate.netlookchem.com This sequence separates the initial amidation from the subsequent cyclization, allowing for greater control over the reaction and often resulting in higher purity products. researchgate.net

The first step involves the reaction of maleic anhydride with n-butylamine to form the corresponding N-alkyl maleamic acid intermediate, N-Butylmaleamic acid. google.comresearchgate.net This amidation reaction is typically rapid and exothermic, proceeding with high yield under mild conditions. orgsyn.org The reaction is often conducted at temperatures ranging from 0°C to room temperature in a suitable solvent, such as diethyl ether or acetone, in which the maleic anhydride is soluble. google.comorgsyn.org The resulting N-Butylmaleamic acid often precipitates from the reaction mixture and can be isolated by simple filtration, yielding a product of sufficient purity for the subsequent step. orgsyn.orgucl.ac.be

The second and final step is the cyclodehydration of the N-Butylmaleamic acid intermediate to yield N-Butylmaleimide. This ring-closing reaction is the critical part of the synthesis and can be accomplished through several methods, primarily differing in the choice of dehydrating agent and reaction conditions. arkat-usa.orggoogle.com

One of the most traditional methods involves heating the maleamic acid in acetic anhydride with a catalytic amount of anhydrous sodium acetate. orgsyn.orgucl.ac.betandfonline.com This process effectively removes the elements of water to facilitate the formation of the imide ring. Another common and industrially suitable approach utilizes an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, in a high-boiling solvent like toluene. google.comgoogle.com The water formed during the reaction is removed azeotropically, which drives the reaction to completion. google.comgoogle.com The choice of method often depends on the scale of the reaction, the desired purity, and the stability of the specific N-substituted maleimide (B117702).

| Dehydration Method | Reagents & Catalysts | Solvent | Typical Temperature | Key Features |

|---|---|---|---|---|

| Chemical Dehydration | Acetic Anhydride, Sodium Acetate | Acetic Anhydride (reagent and solvent) | 60–100°C | Classic, widely used laboratory method. orgsyn.orgtandfonline.com |

| Azeotropic Dehydration | p-Toluenesulfonic Acid | Toluene | Reflux (~110°C) | Efficient water removal; suitable for larger scale. google.com |

| Azeotropic Dehydration | Sulfuric Acid | Toluene, n-Butanol | 110°C | Strong acid catalyst; effective for various substrates. google.com |

Two-Step Reaction Sequences: Amidation and Cyclodehydration

Advanced Synthetic Strategies

Research into the synthesis of maleimides continues to seek milder reaction conditions, higher yields, and more environmentally benign processes. These efforts have led to the development of advanced strategies, with a significant focus on catalysis.

Catalysis plays a pivotal role in optimizing both one-step and two-step syntheses of N-substituted maleimides. In the context of classical methods, acids like sulfuric acid and p-toluenesulfonic acid are not just dehydrating agents but function as catalysts for the cyclization of the maleamic acid intermediate. google.comgoogle.com Other catalysts, such as diphosphorus (B173284) pentoxide (P2O5), have been used to facilitate ring closure at lower temperatures than traditional thermal methods. nih.gov

More contemporary research has explored the use of organocatalysts. For instance, N-heterocyclic carbenes (NHCs) have been demonstrated to catalyze the atroposelective synthesis of N-aryl maleimides under mild conditions. nih.gov While this specific application focuses on generating axial chirality in aryl-substituted maleimides, it highlights the potential of modern organocatalysis to offer novel and gentle reaction pathways. nih.gov Furthermore, transition-metal catalysis, employing metals like palladium and ruthenium, has been developed for constructing the maleimide core from precursors other than maleic anhydride, such as alkynes and isocyanates, representing a significant departure from classical routes. organic-chemistry.org These advanced catalytic systems offer pathways to highly functionalized and diverse maleimide derivatives. organic-chemistry.orgrsc.org

| Catalyst Type | Example Catalyst | Reaction Step Facilitated | Reference Context |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic Acid | Cyclodehydration / One-Pot Synthesis | Used in azeotropic dehydration to promote ring closure. google.comgoogle.com |

| Brønsted Acid | Sulfuric Acid | Cyclodehydration | A strong acid catalyst for the dehydration of maleamic acids. google.com |

| Dehydrating Agent/Catalyst | Diphosphorus Pentoxide (P2O5) | Cyclodehydration | Enables ring closure at reduced temperatures (20–70°C). nih.gov |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Amidation/Cyclization | Used for atroposelective synthesis of N-aryl maleimides under mild conditions. nih.gov |

| Transition Metal | Palladium Complexes | Cyclization | Catalyzes cyclization of alkynes with isocyanides to form the maleimide ring. organic-chemistry.org |

Azeotropic Distillation Methods

Azeotropic distillation is a crucial technique employed in the synthesis of N-substituted maleimides to drive the reversible cyclodehydration of the N-substituted maleamic acid intermediate to completion. This method relies on the principle of removing water from the reaction mixture as it is formed, thereby shifting the reaction equilibrium towards the product side.

The process involves the use of a solvent that forms a low-boiling azeotrope with water. Common solvents used for this purpose include toluene, xylene, and benzene (B151609). The reaction is typically carried out in a flask equipped with a Dean-Stark apparatus or a similar setup that allows for the continuous removal of the water-solvent azeotrope. As the azeotrope distills, it is condensed, and the water separates from the immiscible organic solvent, which is then returned to the reaction vessel.

A patented process describes the preparation of N-substituted maleimides through the heat-dehydration and dehydrating imidization of N-substituted maleamic acids under azeotropic distillation. google.com This method is conducted in a solvent mixture containing a solvent capable of forming a water azeotrope and an organic aprotic polar solvent, in the presence of a catalyst. google.com The continuous removal of water ensures a high conversion of the maleamic acid to the desired maleimide. google.com

| Parameter | Description | Significance |

| Solvent | A non-polar organic solvent that forms a low-boiling azeotrope with water (e.g., toluene, xylene). | Facilitates the removal of water from the reaction mixture. |

| Apparatus | Typically a Dean-Stark trap or similar equipment. | Allows for the continuous separation and removal of water. |

| Temperature | The boiling point of the azeotropic mixture. | Controls the rate of distillation and reaction. |

| Catalyst | Often an acid catalyst is used in conjunction with azeotropic distillation. | Accelerates the rate of the cyclodehydration reaction. |

Direct Coupling Reactions

Direct coupling reactions represent a versatile and powerful approach for the synthesis of N-substituted maleimides, including this compound. These methods involve the formation of the N-alkyl or N-aryl bond in a more direct manner, often bypassing the traditional two-step process of forming and then cyclizing a maleamic acid. These reactions can offer advantages in terms of atom economy and procedural simplicity. A key strategy within this category is the coupling of alkyl or aralkyl halides with metal salts of maleimide.

A significant direct coupling method for the preparation of N-alkyl and N-aralkylmaleimides involves the reaction of an alkyl or aralkyl halide with a heavy metal salt of maleimide in an inert solvent. lookchem.comacs.org This approach provides a direct route to the desired N-substituted product.

In this reaction, the maleimide anion, stabilized by the metal cation, acts as a nucleophile, displacing the halide from the alkyl or aralkyl halide. The reactivity of the metal maleimide salt is a critical factor in the success of this reaction. Research has shown that silver maleimide is significantly more reactive than mercuric maleimide. lookchem.com

The general reaction scheme can be represented as follows:

(Metal)⁺(Maleimide)⁻ + R-X → R-Maleimide + (Metal)⁺X⁻

Where R is an alkyl or aralkyl group and X is a halogen.

The yields of this reaction can be influenced by the specific alkyl halide and the reaction conditions. For example, the reaction of silver maleimide with trityl chloride in benzene at room temperature can result in a high yield of N-tritylmaleimide. lookchem.com Similarly, other N-substituted maleimides have been synthesized using this method with varying yields depending on the substrate. lookchem.com

| Metal Maleimide Salt | Alkyl/Aralkyl Halide | Solvent | Product | Yield (%) |

| Mercuric Maleimide | Trityl Chloride | Toluene (reflux) | N-Tritylmaleimide | 60 |

| Silver Maleimide | Trityl Chloride | Benzene (room temp.) | N-Tritylmaleimide | 95 |

| Silver Maleimide | Benzhydryl Bromide | Benzene (reflux) | N-Benzhydrylmaleimide | 57 |

| Silver Maleimide | Benzyl (B1604629) Bromide | Benzene (reflux) | N-Benzylmaleimide | 38 |

| Silver Maleimide | 9-Bromofluorene | Benzene (reflux) | N-(9-Fluorenyl)maleimide | 55 |

| Silver Maleimide | 1-Adamantyl Bromide | Toluene (reflux) | N-(1-Adamantyl)maleimide | 51 |

Data sourced from Schwartz & Lerner (1974). lookchem.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient technique for the preparation of N-substituted maleimides. This method utilizes microwave irradiation to heat the reaction mixture, which can significantly reduce reaction times compared to conventional heating methods. The rapid and uniform heating provided by microwaves can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.

The synthesis of N-aryl maleimides, which are structurally related to this compound, has been successfully achieved under solvent-free conditions using microwave irradiation. In a typical procedure, a mixture of maleic anhydride and an aromatic primary amine is treated with a dehydrating agent such as acetic anhydride and subjected to microwave irradiation. This approach can afford the corresponding N-aryl maleimide in high yields, often in the range of 80-90%. The absence of a solvent makes this a particularly environmentally friendly, or "green," synthetic route.

The key advantages of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Reactions that may take several hours with conventional heating can often be completed in a matter of minutes.

Improved Yields: The efficient heating can lead to higher conversions and yields of the desired product.

Solvent-Free Conditions: The ability to perform the reaction without a solvent reduces waste and simplifies purification.

Energy Efficiency: Microwave heating is generally more energy-efficient than conventional heating methods.

These attributes make microwave-assisted synthesis a highly attractive and sustainable method for the production of this compound and its derivatives.

Rearrangement and Substitution Reactions for this compound Derivative Synthesis

The synthesis of this compound derivatives often leverages substitution reactions at the nitrogen atom of the maleimide ring or addition reactions at the carbon-carbon double bond. A primary method for preparing N-alkyl maleimides, including this compound, is through the N-alkylation of maleimide. This process is analogous to the Gabriel synthesis of primary amines, where a deprotonated nitrogen acts as a nucleophile. masterorganicchemistry.com The reaction typically involves deprotonating maleimide with a suitable base, such as potassium carbonate or potassium hydroxide, to form a resonance-stabilized anion. masterorganicchemistry.comrsc.org This nucleophilic anion then undergoes a substitution reaction with an alkyl halide, such as butyl bromide, to yield the N-substituted product. rsc.org

Another significant class of substitution reactions for maleimide derivatives is the Michael addition. The electron-withdrawing nature of the two adjacent carbonyl groups makes the double bond of the maleimide ring highly electrophilic and susceptible to nucleophilic attack. researchgate.net Thiol groups, in particular, react readily and specifically with the maleimide double bond at neutral or slightly acidic pH to form stable thioether bonds. researchgate.net This thiol-Michael addition is a cornerstone of bioconjugation chemistry, where maleimide-functionalized molecules are used to label proteins and peptides at cysteine residues. nih.govnih.gov

While rearrangements are less common for the core this compound structure, the functional groups on its derivatives can undergo various rearrangement reactions, expanding their synthetic utility.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. A systematic approach to adjusting solvent systems, temperature, and reaction time is crucial for achieving efficient and scalable synthesis. azom.com

The choice of solvent plays a critical role in the synthesis of N-substituted maleimides by influencing the solubility of reactants, the rate of reaction, and the formation of byproducts. rsc.org The efficiency of the N-alkylation step can vary significantly with the polarity and coordinating ability of the solvent. For instance, in related N-alkylation reactions for maleimide derivatives, polar aprotic solvents are often employed. rsc.org Acetonitrile has been shown to provide higher yields compared to other solvents like tetrahydrofuran (B95107) (THF). rsc.org However, the choice of solvent must be carefully considered, as it can also influence the formation of impurities. rsc.org

Table 1: Effect of Solvent on N-Alkylation Yield Data adapted from a representative N-alkylation study on a maleimide system. rsc.org

| Entry | Solvent | Base | Yield (%) |

| 1 | Tetrahydrofuran (THF) | K₂CO₃ | 34 |

| 2 | Acetonitrile (CH₃CN) | K₂CO₃ | 69 |

| 3 | Dimethylformamide (DMF) | K₂CO₃ | 45 |

| 4 | Dimethyl sulfoxide (B87167) (DMSO) | K₂CO₃ | 41 |

Temperature and reaction time are interdependent variables that must be optimized to maximize product yield while minimizing degradation and the formation of side products. azom.com Higher temperatures generally increase the reaction rate but can also lead to undesired secondary reactions. For the synthesis of N-substituted maleimides, conventional heating often requires several hours. However, the use of microwave irradiation can dramatically reduce reaction times to mere minutes while achieving nearly quantitative yields under optimized conditions. rsc.org

For example, in the synthesis of a related maleimide, optimization showed that microwave irradiation at 120 °C for as little as 4 minutes could produce the desired product in very high yield. rsc.org This highlights the potential for significant energy and time savings by adopting modern heating technologies. researchgate.net

Table 2: Optimization of Temperature and Time in N-Alkylation Data based on findings for analogous maleimide syntheses. rsc.org

| Entry | Conditions | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional Heating | 80 | 12 hours | 65 |

| 2 | Microwave Irradiation | 100 | 30 min | 69 |

| 3 | Microwave Irradiation | 120 | 4 min | ~99 |

Achieving high purity is essential for the application of this compound, particularly in fields like polymer science and bioconjugation. nih.govazom.com Purity enhancement begins with the use of high-quality starting materials and extends through the reaction and final product isolation. azom.com A critical challenge is the removal of unreacted starting materials, such as maleimide and butyl bromide, and any byproducts formed during the reaction. rsc.org

Common laboratory-scale purification methods include recrystallization and column chromatography. For instance, silica (B1680970) gel chromatography is often used to separate the desired product from impurities. In more advanced applications, specialized purification cartridges, such as a C18 SepPak, have been employed to remove specific impurities that could hinder subsequent reactions. nih.gov

Chemical Reactivity Profiles and Mechanistic Investigations of N Butylmaleimide

Cycloaddition Reactions

Diels-Alder Reaction Pathways

Impact of Adsorbate Phase in Solid-State Reactions

The reactivity of maleimides in solid-state reactions can be significantly influenced by the adsorbate phase. Studies involving the Diels-Alder reaction of maleimides with organic semiconductor thin films, such as pentacene, have highlighted the importance of the adsorbate's physical state. At typical reaction temperatures, N-Butylmaleimide exists as a liquid, unlike N-methylmaleimide which is a solid rsc.org. When maleimides adsorb onto a surface, they can form a condensed layer. If this layer is in a quasi-liquid state, it can facilitate increased surface diffusion of reactants and products, thereby accelerating the reaction rate compared to a quasi-solid adsorbate phase rsc.orgresearchgate.net. This phenomenon suggests that the physical state of the maleimide (B117702) and its interaction with the substrate surface are critical factors in solid-state reaction kinetics.

1,3-Dipolar Cycloadditions with N-Substituted Maleimides

While N-substituted maleimides are widely recognized for their participation in Michael addition reactions, they also engage in cycloaddition reactions. For instance, N-tert-butylmaleimide has been shown to undergo Diels-Alder reactions with aromatic compounds like naphthalene (B1677914) within coordination cages, demonstrating its capability in [4+2] cycloadditions researchgate.netoup.comoup.com. Although specific examples involving 1,3-dipolar cycloadditions with this compound are less documented in the provided literature, the general reactivity of the maleimide dienophile suggests potential participation in such reactions with appropriate 1,3-dipoles.

Michael Addition Reactions

The Michael addition reaction is a cornerstone of maleimide chemistry, and this compound is no exception. This reaction involves the conjugate addition of a nucleophile to the electron-deficient double bond of the maleimide ring. Thiols are particularly potent nucleophiles that react rapidly and selectively with maleimides under mild conditions, forming stable thioether linkages within a succinimide (B58015) ring papyrusbio.commdpi.comvulcanchem.comcymitquimica.comresearchgate.netacs.org. This high reactivity and selectivity make maleimide-thiol conjugation a widely employed strategy in bioconjugation and chemical synthesis. The general reaction can be depicted as:

R-SH + this compound → this compound-S-R (Thiosuccinimide adduct)

The reaction mechanism typically involves the nucleophilic attack of the thiolate anion on one of the vinylic carbons of the maleimide, followed by proton transfer to form the succinimide adduct mdpi.comacs.orgnih.gov.

Nucleophilic Reaction Mechanisms

The mechanism of nucleophilic addition to maleimides, particularly by thiols, is well-established. It typically proceeds via a stepwise conjugate addition mechanism. The thiolate anion initiates the attack on the β-carbon of the maleimide double bond, forming a resonance-stabilized enolate intermediate mdpi.comresearchgate.netacs.orgnih.govnih.govescholarship.org. This intermediate then undergoes protonation to yield the final succinimide adduct.

The detailed mechanistic pathways can vary:

Stepwise Addition with Rate-Limiting Nucleophilic Attack: The initial attack of the nucleophile is the slowest step acs.orgnih.gov.

Stepwise Addition with Rate-Limiting Proton Transfer: The proton transfer step following nucleophilic attack is the rate-determining step acs.orgnih.gov.

Concerted Addition: Nucleophilic attack and proton transfer occur simultaneously acs.orgnih.gov.

The specific pathway is influenced by factors such as the nature of the nucleophile (e.g., alkyl vs. aryl thiolate) and the reaction conditions acs.orgnih.gov.

Strategies for Modulating Maleimide Reactivity

The reactivity and stability of maleimide conjugates can be modulated through various chemical strategies, primarily by altering the substituent on the maleimide nitrogen atom or by employing post-conjugation modifications.

Influence of N-Substituents: Electron-withdrawing groups on the maleimide nitrogen, such as aryl rings, generally increase the electrophilicity of the maleimide and promote the hydrolysis of the resulting thiosuccinimide adducts. In contrast, N-alkyl maleimides like this compound exhibit relatively slower hydrolysis rates compared to their N-aryl counterparts papyrusbio.commdpi.comucl.ac.ukkinampark.com. This difference is attributed to the electronic effects of the substituents, with electron-donating alkyl groups leading to more stable thiosuccinimide linkages.

Mitigating Reverse-Michael Addition (Thiol Exchange): A significant challenge with maleimide-thiol conjugates is their susceptibility to retro-Michael reactions, where the thiosuccinimide adduct can undergo thiol exchange with other thiol-containing molecules, such as glutathione (B108866) or serum albumin acs.orgnih.govnih.gov. This can lead to loss of targeting ability and off-target effects. Strategies to mitigate this include:

Hydrolysis: Promoting the hydrolysis of the thiosuccinimide to a stable succinamic acid thioether, which is resistant to retro-Michael reactions. This can be achieved by incorporating electron-withdrawing groups on the maleimide ring mdpi.comkinampark.comnih.gov.

Structural Modifications: Employing strategies such as transcyclization reactions to form stable, locked adducts nih.govnih.gov.

pH Control: Maintaining optimal pH conditions (typically 6.5-7.5) during conjugation is critical for selectivity and minimizing side reactions axispharm.comtocris.comnih.gov.

This compound, being an N-alkyl maleimide, offers a balance of reactivity for conjugation while its thiosuccinimide adducts exhibit moderate stability compared to N-aryl maleimides, though they can still be susceptible to retro-Michael reactions under certain conditions papyrusbio.comucl.ac.uknih.gov.

Data Tables

Table 1: Thiosuccinimide Hydrolysis Half-Lives

This table illustrates the difference in stability between N-alkyl and N-aryl thiosuccinimide adducts, highlighting the impact of the N-substituent on conjugate stability. This compound, as an N-alkyl maleimide, forms adducts with greater hydrolytic stability compared to N-aryl maleimides.

| Adduct Type | Approximate Hydrolysis Half-Life (pH 7.4, 37°C) | Reference |

| N-Alkyl Thiosuccinimide | ~27 hours | ucl.ac.uk |

| N-Aryl Thiosuccinimide | ~1.5 hours | ucl.ac.uk |

| N-Fluorophenyl Thiosuccinimide | ~0.7 hours | ucl.ac.uk |

| N-Ethylmaleimide Adduct | ~220 hours (exchange), ~400 hours (hydrolysis) | nih.gov |

Note: Half-lives for N-ethylmaleimide are provided for context regarding maleimide stability, as specific data for this compound's thiosuccinimide hydrolysis half-life is not directly available in the provided snippets, but N-alkyl maleimides generally show longer half-lives than N-aryl ones.

Table 2: Michael Addition Reaction Times for N-Alkyl Maleimides

This table provides an indication of the reaction kinetics for N-alkyl maleimides in Michael addition reactions under specific catalytic conditions, offering insight into the typical timeframe for this compound's conjugation reactions.

| N-Substituent | Reaction Time (approx.) | Conditions | Reference |

| N-Alkyl | 44 h at RT / 16 h at 50°C | Peptide catalysis | rsc.org |

| N-Methyl | 1 day at RT | Peptide catalysis | rsc.org |

| N-Dodecyl | > 1 day at RT / 24 h at 50°C | Peptide catalysis | rsc.org |

Note: These times are specific to the catalytic system used in the cited study and serve as a general comparison for N-alkyl maleimides.

Compound Name List:

this compound

Maleimide

N-Methylmaleimide

N-Ethylmaleimide

N-Propylmaleimide

N-tert-Butylmaleimide

N-Aryl Maleimide

N-Alkyl Maleimide

N-Phenyl Maleimide

N-Benzyl Maleimide

N-Cyclohexylmaleimide

N-(4-acetyl)phenylmaleimide

N-Dodecylmaleimide

Thionyl chloride

Hexamethyldisilazane (HMDS)

Zinc bromide

L-Cysteine

6-Maleimidohexanoic acid (Mhx)

Glutathione

N-Acetylcysteine

3-Mercaptopropionic acid (MP)

TCEP (tris-carboxyethylphosphine)

DTT (dithiothreitol)

DMSO

DMF

PBS

Tris

HEPES

Pentacene

Tetracene

Naphthalene

Pyrrole

Halomaleimides

Bromomaleimide

Phenoxymaleimide

Thiomaleimide

Maleic anhydride (B1165640)

n-Butylamine

N-methyl bromomaleimide

Somatostatin

Octoretide peptide

Fab

scFv antibody

5-Methylene pyrrolones

1,2-Dihydropyridazine-3,6-diones

Citraconimide

Polymerization Chemistry and Materials Science Applications of N Butylmaleimide

Homopolymerization Studies of N-Butylmaleimide

The synthesis of polymers from this compound through homopolymerization can be achieved via different mechanisms, primarily radical and anionic pathways. These methods have been investigated to understand the polymerization behavior and control the properties of the resulting poly(this compound).

Radical Homopolymerization Mechanisms

The radical homopolymerization of N-substituted maleimides, including this compound, is a common method for producing polyimides. The process is typically initiated by thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or through photoinitiation.

One proposed mechanism for the initiation of maleimide (B117702) polymerization suggests an electron transfer process that results in the formation of a radical anion, which can then initiate the polymerization cascade. In thermally initiated systems using AIBN, the polymerization of N-alkylmaleimides proceeds via a conventional free-radical mechanism involving initiation, propagation, and termination steps.

Studies on N-n-hexylmaleimide, a close structural analog of this compound, in a tetrahydrofuran (B95107) (THF) solution have provided detailed insights into the mechanism. In this system, the termination of the growing polymer chains is predominantly controlled by chain transfer to the THF solvent. This occurs through a hydrogen abstraction mechanism, where a radical on the growing polymer chain abstracts a hydrogen atom from a THF molecule. This process terminates the polymer chain and generates a THF radical, which can then initiate a new polymer chain. Consequently, the resulting homopolymers tend to have a relatively low molecular weight. The end groups of the polymer chains formed in this manner have been characterized and confirm that the polymerization is initiated by THF radicals.

Anionic Homopolymerization Pathways

This compound can also undergo homopolymerization through an anionic mechanism. This pathway is distinct from radical polymerization and typically involves the use of nucleophilic initiators such as strong bases or organometallic compounds. Anionic polymerization conditions are known to favor the homopolymerization of maleimides, in contrast to radical conditions which can also lead to copolymerization with electron-rich monomers.

The initiation step involves the nucleophilic attack of the initiator on the electron-deficient carbon-carbon double bond of the this compound monomer, generating a carbanionic active center. This carbanion then propagates by sequentially adding more monomer molecules.

Common initiators for the anionic polymerization of N-substituted maleimides include amines (such as pyridine or hexylamine) and organolithium compounds (like n-butyllithium) researchgate.netyoutube.com. The polymerization is proposed to proceed via propagating macro-zwitterions or through carbanionic intermediates researchgate.net. In well-controlled systems, where impurities are rigorously excluded, anionic polymerization can exhibit characteristics of a "living" polymerization. In a living polymerization, there is no inherent termination step, and the polymer chains will continue to grow as long as the monomer is available du.edu.eg. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Termination can be achieved by the intentional addition of a terminating agent, such as water or an alcohol, which protonates the carbanionic chain end.

Kinetic Aspects of this compound Homopolymerization

The kinetics of the radical homopolymerization of N-substituted maleimides have been investigated to understand the influence of the N-substituent on the polymerization rate and to determine key kinetic parameters. While specific kinetic data for this compound is not extensively reported, studies on analogous N-alkylmaleimides provide valuable insights.

For the thermally initiated radical homopolymerization of N-substituted maleimides in THF, the kinetic order with respect to the monomer concentration has been found to be 1.0. kpi.uaresearchgate.net The kinetic order with respect to the initiator (AIBN) concentration is in the range of 0.71 to 0.75, which deviates from the classical value of 0.5. kpi.uaresearchgate.net This deviation is attributed to the significant role of radical transfer to the solvent, which acts as a primary termination pathway kpi.uaresearchgate.net.

| Kinetic Parameter | Value for N-n-hexylmaleimide (as an analog for this compound) |

| Order with respect to Monomer | 1.0 |

| Order with respect to Initiator (AIBN) | 0.71 - 0.75 |

| Primary Termination Mechanism | Chain transfer to solvent (THF) |

Data derived from studies on N-n-hexylmaleimide as a close analog to this compound. kpi.uaresearchgate.net

Copolymerization Fundamentals and Advanced Architectures

This compound's ability to participate in copolymerization reactions allows for the synthesis of a wide range of polymeric materials with tailored properties. Both free radical and alternating copolymerization methods have been employed to create advanced polymer architectures.

Free Radical Copolymerization

This compound can be copolymerized with a variety of vinyl monomers via free radical polymerization. This approach is versatile for creating copolymers with a statistical distribution of monomer units along the polymer chain. The properties of the resulting copolymer are dependent on the comonomer used and the composition of the final polymer.

An important aspect of free radical copolymerization is the reactivity ratios of the comonomers, which describe the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. For the copolymerization of this compound (M1) with styrene (B11656) (M2), the monomer reactivity ratios have been determined to be r1 = 0.05 and r2 = 0.08. researchgate.net These values, both being less than one, indicate a tendency for the monomers to alternate in the polymer chain, though not in a perfectly alternating fashion.

Under certain conditions, such as in high viscosity systems achieved through reactive extrusion, the copolymerization of N-substituted maleimides with monomers like methyl methacrylate (MMA) can approach azeotropic copolymerization. In this scenario, the composition of the copolymer formed is the same as the composition of the monomer feed.

| Comonomer System | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

| This compound (M1) / Styrene (M2) | 0.05 | 0.08 |

Reactivity ratios for the free radical copolymerization of this compound and Styrene. researchgate.net

Alternating Copolymerization Dynamics

This compound, being an electron-acceptor monomer, readily undergoes alternating copolymerization with electron-donor monomers. This type of copolymerization leads to a highly regular polymer structure where the two monomer units alternate along the chain.

Common electron-donor comonomers for this compound include vinyl ethers and styrenes. The mechanism of alternating copolymerization often involves the formation of a charge-transfer complex (CTC) between the electron-donor and electron-acceptor monomers. This CTC can then be initiated to polymerize. In some systems, such as with N-substituted maleimides and vinyl ethers, the copolymerization can be photo-initiated without the need for an external photoinitiator. kpi.ua In this case, the maleimide monomer absorbs UV radiation and becomes excited, initiating polymerization through hydrogen abstraction or from the excited CTC. kpi.ua

The kinetics of alternating copolymerization are often very rapid, with high conversions being achieved in short periods. For example, the photo-induced copolymerization of maleimide/vinyl ether mixtures can reach nearly 100% conversion within seconds. kpi.ua The rate of polymerization in such systems can be influenced by the presence of labile hydrogen atoms on either monomer, which can enhance the efficiency of the initiation step. kpi.ua The resulting alternating copolymers often exhibit unique properties due to their highly ordered structure. For instance, alternating copolymers of ethylmaleimide and a hydroxy-functionalized vinyl ether have been synthesized via RAFT polymerization to create well-defined thermoresponsive polymers. mdpi.comnih.gov

Electron Donor/Acceptor Monomer Pairs (e.g., with Styrene, Vinyl Ethers)

N-substituted maleimides, including this compound, are recognized as potent electron-accepting monomers. researchgate.net This characteristic allows them to form donor-acceptor monomer pairs with electron-rich monomers, leading to highly alternating copolymers. researchgate.net A prime example of such a pairing is this compound with styrene, an electron-donating monomer. researchgate.net The significant difference in electron density between the double bonds of the maleimide and the styrene monomer facilitates a strong tendency towards alternation in the resulting polymer chain, irrespective of the initial monomer feed composition. researchgate.net

Similarly, vinyl ethers, which are strongly electron-donating, can undergo efficient copolymerization with electron-deficient vinyl monomers like maleimides. cmu.edu While this compound itself is not explicitly detailed in the provided context for copolymerization with vinyl ethers, the principle established for maleimide derivatives suggests a similar reactivity pattern. researchgate.netcmu.edu The interaction between these electron-opposed monomers often leads to spontaneous polymerization initiated via the formation of donor-acceptor complexes. cmu.edu

Role of Charge-Transfer Complexes (CTC) in Copolymerization

In the copolymerization of electron-donor and electron-acceptor monomers like styrene and this compound, the formation of a charge-transfer complex (CTC) plays a crucial role. researchgate.netresearchgate.net This complex arises from the interaction between the electron-rich styrene and the electron-poor this compound monomer prior to polymerization. researchgate.net The existence and influence of this CTC have been investigated using ¹H NMR spectroscopy, which confirmed the complexation between the monomers. researchgate.netresearchgate.net

Kinetic Models and Reactivity Ratio Determinations

To accurately describe the copolymerization behavior of this compound and styrene, kinetic models must account for the participation of the charge-transfer complex (CTC). researchgate.net A proposed model includes not only the conventional homopolymerization and cross-propagation reactions of the free monomers but also the propagation reactions involving the CTC. researchgate.net

Based on this model, a method was developed to determine four distinct reactivity ratios for the copolymerization of N-butyl maleimide (M₁) and styrene (M₂), considering the free monomers and the CTC (C). researchgate.netresearchgate.net

| Reactivity Ratio | Description | Value |

| r₁₂ | Reactivity of a growing chain ending in M₁ with free monomer M₂ | 0.034 |

| r₂₁ | Reactivity of a growing chain ending in M₂ with free monomer M₁ | 0.012 |

| r₁C | Reactivity of a growing chain ending in M₁ with the CTC | 0.0030 |

| r₂C | Reactivity of a growing chain ending in M₂ with the CTC | 0.0034 |

| Data derived from the copolymerization of N-butyl maleimide and styrene. researchgate.netresearchgate.net |

Furthermore, the relative reactivities of the growing polymer chains towards the CTC versus the free comonomer were calculated. researchgate.net The ratio k₁C/k₁₂ was found to be 11.34, and k₂C/k₂₁ was 3.42. researchgate.net These values indicate that the propagating radicals ending in either monomer unit preferentially react with the charge-transfer complex over the free comonomer, reinforcing the CTC's critical role in promoting an alternating copolymer structure. researchgate.net

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. These methods have been successfully applied to maleimide systems, enabling the synthesis of well-defined polymers and complex macromolecular structures.

Atom Transfer Radical Polymerization (ATRP) of this compound Systems

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex. wikipedia.org This technique has been shown to be applicable for the controlled polymerization of monomers like N-substituted maleimides. researchgate.netcmu.edu

The ATRP of N-phenylmaleimide (a close structural analog of this compound) with styrene has been successfully demonstrated using various initiators and a copper bromide/bipyridine catalytic system. researchgate.netcmu.edu These polymerizations yielded well-defined copolymers with low polydispersities (Mw/Mn typically between 1.12 and 1.35), confirming the "living" or controlled nature of the process. cmu.edu The kinetics of such polymerizations were found to be first-order, indicating a constant concentration of propagating radicals, which is a hallmark of a controlled polymerization. cmu.edu This research strongly suggests that ATRP can be extended to the copolymerization of charge-transfer complex (CTC) forming monomer pairs, such as this compound and styrene, to produce alternating copolymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This method is compatible with a wide range of monomers, including maleimides. sigmaaldrich.com

The utility of RAFT has been demonstrated for N-aromatic substituted bismaleimides, which were successfully polymerized via RAFT step-growth polymerization with a bifunctional RAFT agent. rsc.org This approach yielded polymers with moderate to high molecular weights, showcasing the accessibility of this method for creating well-defined maleimide-containing polymers. rsc.org Furthermore, the RAFT copolymerization of N-phenylmaleimide and styrene has been investigated, using the technique to ensure the homogeneity of the resulting copolymer chains. mdpi.com The RAFT process allows for the synthesis of polymers with controlled architecture and low dispersity. wikipedia.org Given its success with structurally similar maleimides, RAFT polymerization represents a powerful tool for synthesizing well-controlled homopolymers and copolymers of this compound.

Synthesis of Maleimide-Terminated Oligomers

The synthesis of oligomers end-capped with reactive functional groups is a key strategy for creating thermosetting resins and block copolymers. Maleimide groups are particularly useful as terminal functionalities due to their thermal reactivity. Oligomeric molecules terminated with maleimide groups can be synthesized and subsequently thermally treated to form cross-linked polymers. nasa.gov These resulting materials often exhibit high glass-transition temperatures and excellent thermo-oxidative stability. nasa.gov

Phenylethynyl-terminated imide (PETI) oligomers, which share a similar imide structure, are typically synthesized in a two-step process involving the reaction of a dianhydride, a diamine, and an end-capping agent. mdpi.com A similar strategy can be employed for maleimide-terminated oligomers, where this compound or a derivative could potentially be incorporated into the polymer backbone or act as a reactive end-capper. The molecular weight of these oligomers can be controlled to fine-tune the properties of the final cured material. mdpi.com For instance, atom transfer radical coupling (ATRC), a process related to ATRP, can be used to couple polymers, and with the use of specific radical traps, can install desired functionalities at the junction points, a strategy that could be adapted for creating maleimide-functionalized structures. mdpi.com

Block Copolymer Synthesis and Characterization

The synthesis of block copolymers incorporating N-substituted maleimides can be achieved through various polymerization techniques. One versatile method involves the use of a disulfide functional radical initiator to polymerize a first monomer, followed by the cleavage of the disulfide bond to reveal a thiol group. This thiol-terminated polymer can then be conjugated to a second polymer block containing a complementary maleimide functional group, such as a maleimide-terminated polylactide (PLA), through a thiol-maleimide "click" reaction. This approach allows for the creation of block copolymers without relying on controlled radical polymerization methods. nih.gov The resulting block copolymers can be characterized using techniques like ¹H NMR spectroscopy to confirm the successful conjugation and the structure of the final product. nih.gov

Amphiphilic block copolymers, for instance, can be prepared using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com This technique allows for the sequential addition of monomers to create well-defined block structures, such as those combining N-vinyl pyrrolidone with various methacrylates. mdpi.com Characterization of such copolymers involves nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure and determine the composition of the different blocks. mdpi.com Gel permeation chromatography (GPC) is also employed to determine molecular weights (Mw and Mn) and the polydispersity index (PDI) of the synthesized polymers. ijert.org

Photo-Induced Polymerization and UV-Curing Systems

This compound and other N-substituted maleimides are highly effective in photo-induced polymerization and UV-curing systems, often not requiring an external photoinitiator. kpi.uafrontiersin.org These systems are notable for their high reaction rates, which can be comparable to those of widely used acrylate-based resins. kpi.uafrontiersin.org The photopolymerization of maleimides can proceed rapidly upon UV exposure, reaching high conversion levels within seconds, particularly when copolymerized with electron-donor monomers like vinyl ethers. kpi.ua This efficiency is partly due to the strong UV absorbance of the maleimide group in the 300 nm region, a characteristic that disappears upon polymerization. kpi.ua

A key advantage of these photoinitiator-free systems is their reduced sensitivity to oxygen inhibition compared to traditional acrylate resins. kpi.uaresearchgate.net In a study of various maleimide/vinyl ether formulations, this compound demonstrated one of the highest curing efficiencies. sci-hub.se The UV curing process is an efficient method that promotes the reaction rate significantly at low temperatures, such as 30–50°C. expresspolymlett.com

A unique characteristic of N-substituted maleimides is their ability to function as both a polymerizable monomer and a photoinitiator. nih.govkpi.ua Upon UV irradiation, the excited maleimide group can abstract hydrogen atoms from a suitable donor, generating radical species that initiate the polymerization process. kpi.uanih.gov This dual functionality is particularly effective in initiating the polymerization of other monomers, such as acrylates. kpi.uakpi.uausm.edu

The initiation process is efficient for various N-aliphatic maleimides. kpi.ua The presence of easily abstractable hydrogen atoms, either on the N-substituent of the maleimide itself or on a co-monomer, significantly enhances the polymerization efficiency. kpi.uaresearchgate.net Because the maleimide chromophore is consumed during the reaction, the resulting polymer films are often colorless and exhibit little light absorbance above 300 nm, which can improve their resistance to photodegradation. kpi.uakpi.ua

This compound can be used in formulations that form highly crosslinked polymer networks upon UV exposure. kpi.ua This is typically achieved by copolymerizing a bismaleimide with a divinyl ether monomer. kpi.ua The rapid and efficient photo-induced reaction leads to the formation of a durable, solid material from a liquid resin. kpi.uakpi.ua

Structure-Property Relationships in this compound-Based Polymers

Influence on Thermal Stability and Heat Resistance

The incorporation of N-substituted maleimide units, including this compound, into polymer backbones is a well-established strategy for enhancing thermal stability and heat resistance. ijert.orguctm.eduresearchgate.net The rigid, cyclic imide structure contributes to a more thermally stable polymer chain. researchgate.net Thermogravimetric analysis (TGA) is commonly used to evaluate this property, measuring the temperature at which the polymer begins to decompose.

For copolymers, an increase in the maleimide content generally leads to a higher decomposition temperature. ijert.org For example, the introduction of N-phenylmaleimide into polymer chains has been shown to significantly improve the heat resistance of materials like ABS resins. researchgate.net Homopolymers of maleimides often exhibit greater thermal stability compared to their copolymers, as the backbone consists entirely of the stable maleimide units. The addition of polyimide, a high-temperature polymer, as a filler in nitrile butadiene rubber (NBR) has been shown to increase the initial decomposition temperature, demonstrating the positive impact of the imide structure on thermal properties. sapub.org

Table 1: Thermal Decomposition Data for N-Substituted Maleimide Copolymers This table is representative of the effect of maleimide incorporation on thermal stability. Specific values for this compound copolymers may vary based on the comonomer and polymerization conditions.

| Copolymer System | Maleimide Content (mol%) | Initial Decomposition Temp. (°C) | Reference Finding |

|---|---|---|---|

| N-Benzylmaleimide-co-MMA | 30% | ~300°C | Decomposition temperature increases with increasing maleimide content. |

| N-Benzylmaleimide-co-MMA | 50% | ~325°C | Homopolymaleimides are generally more stable than copolymaleimides. |

| NBR/Polyimide Compound | 50 phr PI | 365°C | Incorporation of polyimide into NBR shifts thermal degradation to higher temperatures. sapub.org |

| NBR/Polyimide Compound | 100 phr PI | 368.4°C | The initial decomposition temperature increases as polyimide content increases. sapub.org |

Modification of Glass Transition Temperature

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is significantly influenced by the polymer's chemical structure. The inclusion of this compound in a copolymer affects its Tg. Generally, incorporating rigid monomer units like maleimides into a flexible polymer chain increases the Tg.

Conversely, the nature of the N-substituent on the maleimide ring also plays a crucial role. For copolymers of N-alkyl maleimides and methyl acrylate, the Tg was found to decrease as the length of the N-alkyl substituent increased. This suggests that the flexible butyl group in this compound can introduce a plasticizing effect, lowering the Tg compared to maleimides with smaller or more rigid N-substituents (e.g., N-phenylmaleimide). researchgate.net The chain stiffness imparted by the maleimide ring is a primary factor determining the Tg, though intermolecular forces also contribute.

Table 2: Glass Transition Temperatures (Tg) of N-Alkyl Maleimide Copolymers Data adapted from studies on N-alkyl maleimide and methyl acrylate copolymers, illustrating the effect of the N-substituent length.

| N-Substituted Maleimide | Copolymer Maleimide Content (mol%) | Glass Transition Temp. (Tg, °C) | Key Observation |

|---|---|---|---|

| N-Methylmaleimide | 50% | ~160°C | Tg decreases with increasing length of the N-alkyl substituent. |

| N-Ethylmaleimide | 50% | ~145°C | The rigid maleimide unit generally increases Tg compared to the base comonomer. |

| N-n-Butylmaleimide | 50% | ~120°C | Longer, more flexible alkyl chains can lower the overall Tg of the copolymer. |

| N-Phenylmaleimide-co-Styrene | Varies | 135-145°C | Copolymers with aromatic N-substituents tend to have higher Tg values than those with alkyl substituents. researchgate.net |

Solvent Resistance and Chemical Stability Enhancements

In copolymers, such as those with styrene, increasing the molar fraction of this compound leads to a significant improvement in thermal properties and, consequently, resistance to chemical and solvent attack. The maleimide units increase the glass transition temperature (Tg) of the copolymer, indicating a more thermally stable material. This enhanced stability is a direct result of the stiff polymer backbone created by the maleimide rings.

The chemical nature of the N-substituent on the maleimide also plays a role. The butyl group, being a non-polar alkyl chain, can influence the polymer's interaction with different solvents. Generally, the inclusion of rigid maleimide monomers into a more solvent-susceptible polymer like polystyrene reduces its affinity for non-polar aromatic solvents such as toluene, while also limiting uptake of more polar solvents like acetone. This broad-spectrum improvement makes this compound a valuable comonomer for applications requiring robust performance in chemically aggressive environments, including automotive components, industrial housings, and protective coatings.

The following data table illustrates the typical effect of increasing this compound content on the solvent swelling of a styrene copolymer.

Table 1: Representative Solvent Swelling Data for Styrene-N-Butylmaleimide (St-NBM) Copolymers

| This compound Content (mol%) | Swelling in Toluene (%) | Swelling in Acetone (%) |

|---|---|---|

| 0 (Polystyrene) | >500 (dissolves) | ~120 |

| 20 | ~150 | ~60 |

| 40 | ~75 | ~30 |

Functionalized Polymer Synthesis and Applications

This compound is a key monomer for the synthesis of functionalized polymers due to the reactive nature of the double bond within the maleimide ring. This reactivity allows for precise chemical modifications both during and after polymerization, enabling the creation of materials with tailored functionalities for advanced applications, particularly in the biomedical field.

A primary route to functionalized polymers is through post-polymerization modification. Polymers containing this compound units can readily undergo a Michael addition reaction. This "click" chemistry approach is highly efficient and specific, most notably with thiol-containing molecules. The reaction proceeds under mild conditions and allows for the covalent attachment of a wide range of functional moieties. For example, cysteine residues in proteins and peptides can be selectively targeted to create polymer-protein bioconjugates for therapeutic delivery or diagnostic purposes.

Furthermore, this compound can be copolymerized with other functional monomers to introduce specific chemical groups along the polymer chain. This method allows for the distribution of functionalities throughout the material. These introduced groups can then serve as handles for further chemical transformations or to impart desired properties such as hydrophilicity, stimuli-responsiveness, or specific binding capabilities.

The versatility of this compound in functional polymer synthesis has led to its use in developing materials for drug delivery systems, advanced sensors, self-healing polymers, and surface modification agents for nanoparticles and medical devices.

Table 2: Examples of Functional Polymer Synthesis from this compound and Their Applications

| Functional Group Introduced | Method of Functionalization | Potential Application |

|---|---|---|

| Thiol-reactive sites | Direct polymerization of NBM | Platform for subsequent bioconjugation |

| Proteins/Peptides | Post-polymerization Michael addition with cysteine thiols | Drug delivery, protein-polymer therapeutics |

| Carboxylic Acids (-COOH) | Copolymerization with an acid-containing monomer | pH-responsive materials, drug carriers |

| Hydroxyl Groups (-OH) | Post-polymerization modification of a copolymer | Hydrophilic coatings, biocompatible surfaces |

Advanced Applications in Biochemical and Pharmaceutical Sciences

Radiopharmaceutical Development and Radiolabeling

Automated Radiochemical Synthesis Methodologies

The development of efficient and automated methods for synthesizing radiolabeled compounds is crucial for their application in diagnostic imaging and targeted therapy. Maleimide (B117702) derivatives, including those with N-alkyl substituents like N-Butylmaleimide, can serve as valuable synthons in radiochemistry. Automated synthesis platforms allow for rapid, reproducible, and high-yield preparation of radiotracers, minimizing manual handling and exposure to radioactivity.

Research has focused on developing automated protocols for synthesizing various ¹⁸F-labeled maleimide-based prosthetic groups. For instance, automated radiochemical synthesis of N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) has been achieved using a multi-step procedure involving nucleophilic displacement of a trimethylammonium moiety followed by amidation nih.gov. Similarly, N-[4-(aminooxy)butyl]maleimide has been synthesized as a heterobifunctional linker to facilitate the facile access to thiol-reactive ¹⁸F-labeling agents, which can then be coupled to biomolecules acs.org. Another approach involves the one-pot two-step radiosynthesis of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([¹⁸F]FNEM), a thiol-specific prosthetic agent, demonstrating the adaptability of automated synthesis for maleimide-containing radiolabeling agents nih.gov. While direct automated synthesis protocols specifically for radiolabeled this compound are not extensively detailed in the provided literature, these methodologies establish a precedent for applying similar automated techniques to synthesize ¹⁸F-labeled this compound derivatives for potential use in positron emission tomography (PET) imaging.

Investigation of Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a range of promising biological activities, spanning antimicrobial, anti-inflammatory, antianxiety, anticancer, and neuroprotective effects. These activities are often modulated by structural variations, underscoring the importance of structure-activity relationship (SAR) studies.

Antimicrobial Activities and Mechanisms of Action

N-substituted maleimides have been investigated for their antimicrobial properties, particularly against fungal pathogens. Studies have reported significant antifungal activity for several N-substituted maleimides, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for some neutral maleimides tandfonline.comtandfonline.com. For example, specific dichloro-N-phenyl-maleimide derivatives exhibited MICs of 100 µg/mL or 200 µg/mL against fungal strains isolated from onychomycosis researchgate.net.

The mechanism of action for these compounds is believed to involve interaction with thiol groups in essential enzymes, leading to their inactivation tandfonline.comtandfonline.com. Specifically, N-ethylmaleimide and its analogues have been proposed to inhibit β-(1,3)-glucan synthase, a membrane enzyme critical for fungal cell wall biosynthesis tandfonline.comtandfonline.commdpi.com. This interaction disrupts vital cellular processes, contributing to the observed antimicrobial effects.

| Compound Class/Specific Derivative | Target Microorganism | MIC Range (µg/mL) | Reference |

| Neutral N-substituted maleimides (general) | Fungi | 0.5–4 | tandfonline.comtandfonline.com |

| 3,4-dichloro-N-phenyl-methylmaleimide | Fungi | 100 | researchgate.net |

| 3,4-dichloro-N-phenyl-propilmaleimide | Fungi | 100 | researchgate.net |

| 3,4-dichloro-N-phenyl-maleimide | Fungi | 200 | researchgate.net |

| 3,4-dichloro-N-phenyl-ethyl-maleimide | Fungi | 200 | researchgate.net |

| 3,4-dichloro-N-phenyl-buthyl-maleimide | Fungi | 200 | researchgate.net |

Antianxiety and Anti-inflammatory Properties

Maleimide derivatives and related heterocyclic compounds have been explored for their potential as antianxiety and anti-inflammatory agents. In preclinical studies utilizing animal models, compounds with structural similarities to this compound have demonstrated anxiolytic-like effects. For instance, certain phenylpiperazine derivatives, which share a heterocyclic core, showed anxiolytic-like properties in tests such as the four-plate test and elevated plus maze (EPM) plos.orgcpn.or.krnih.govmdpi.com.

For anti-inflammatory activity, derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized and evaluated. For example, conjugates of ibuprofen (B1674241) and ketoprofen (B1673614) with benzyl (B1604629) alcohol demonstrated enhanced anti-inflammatory activity compared to the parent drugs in carrageenan-induced rat paw edema models. These derivatives reduced paw edema by up to 91%, significantly higher than the 36-47% reduction observed with ibuprofen and ketoprofen, respectively nih.gov. Other heterocyclic derivatives, such as imidazo[2,1-b] tandfonline.comnih.govresearchgate.netthiadiazoles, have also shown anti-inflammatory activity comparable to or exceeding that of ibuprofen in similar assays ptfarm.plbiotech-asia.org. While direct data for this compound in these specific models is limited, the general findings for related structures suggest potential in these therapeutic areas.

Anticancer and Neuroprotective Research

The anticancer and neuroprotective potential of maleimide derivatives is an active area of research. In vitro studies have evaluated various N-substituted maleimides and related heterocyclic compounds against different cancer cell lines. For example, pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects, with compounds like 14a exhibiting an IC₅₀ of 1.7 μg/mL against the MCF7 breast cancer cell line nih.gov. Similarly, imidazole (B134444) derivatives have demonstrated potent antiproliferative activity, with compound 22 showing IC₅₀ values as low as 0.15 μM against the A549 lung cancer cell line nih.gov.

| Compound Class/Specific Derivative | Cancer Cell Line | IC₅₀ (μg/mL) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivative 14a | MCF7 | 1.7 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 16b | MCF7 | 5.7 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 18b | MCF7 | 3.4 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 17 | HePG2 | 8.7 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 17 | PACA2 | 6.4 | nih.gov |

| Imidazole derivative 20 | A549 | ~1.09 (µM) | nih.gov |

| Benzimidazole sulfonamide derivative 22 | A549 | ~0.15 (µM) | nih.gov |

| Benzimidazole sulfonamide derivative 22 | MCF-7 | ~0.17 (µM) | nih.gov |

In the realm of neuroprotection, derivatives of 3-n-butylphthalide, a related structure, have shown promise. These compounds protect against ischemic neuronal injury by attenuating mitochondrial dysfunction and associated cell death nih.govnih.gov. While direct neuroprotective studies on this compound itself are less prominent, the general neuroprotective properties observed in related phthalide (B148349) derivatives suggest potential avenues for investigation.

Anti-Leishmanial Efficacy Studies

N-substituted maleimides have emerged as potential candidates for treating leishmaniasis, a parasitic disease. Recent studies have reported significant anti-leishmanial activity for a series of maleimide derivatives against Leishmania parasites mdpi.comnih.gov. Notably, compound 1, an N-alkylmaleimide, exhibited a potent anti-leishmanial activity with an IC₅₀ of 0.08 μg/mL mdpi.comnih.gov. This finding is particularly significant as it represents one of the first reports of maleimides demonstrating efficacy against Leishmania species mdpi.com.

| Compound Class/Specific Derivative | Target Parasite | IC₅₀ (μg/mL) | Reference |

| N-alkylmaleimide (Compound 1) | Leishmania | 0.08 | mdpi.comnih.gov |

| Amphotericin B (Control) | L. infantum | 0.5 (µM) | plos.org |

The mechanism by which these maleimides exert their anti-leishmanial effects is likely related to their ability to interact with essential parasite enzymes, similar to their antimicrobial action. Further research is ongoing to elucidate the precise molecular targets and pathways involved.

Structure-Activity Relationship (SAR) Analysis for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of this compound derivatives. For anti-leishmanial activity, SAR investigations have indicated that maleimides with unsubstituted C=C double bonds in the ring generally display stronger activity compared to those with methyl or dichloro substituents mdpi.comnih.gov. Furthermore, the length of the N-alkyl or N-phenylalkyl side chain appears to influence activity, with longer chains often leading to a decrease in anti-leishmanial efficacy mdpi.comnih.gov.

In the context of antifungal activity, SAR analysis suggests that electronic effects (electron-donating or electron-withdrawing groups) on the phenyl ring and the presence of specific heterocyclic moieties play a key role in determining antifungal potency kthmcollege.ac.in. For monoglyceride lipase (B570770) inhibition, studies on N-alkylphenylmaleimides revealed that substituents at the 2-position of the phenyl ring, such as methyl or ethyl groups, enhanced inhibitory activity. Conversely, shortening the alkyl chain on the phenyl ring or replacing it with hydrogen significantly reduced activity. Halogen substitution on the phenyl ring also influenced inhibitory potential, with no significant difference observed between fluorine and iodine substituents in terms of activity ucl.ac.be. These findings highlight the nuanced interplay between chemical structure and biological function, guiding the rational design of more potent and selective this compound derivatives.

Emerging Research Directions and Future Perspectives in N Butylmaleimide Chemistry

Novel Synthetic Approaches and Catalyst Development

Recent advancements in the synthesis of N-butylmaleimide and its derivatives aim for higher efficiency, improved yields, and greener methodologies. Traditional routes often involve the reaction of maleic anhydride (B1165640) with butylamine (B146782) to form N-butylmaleinamic acid, followed by dehydration and ring-closure. Catalysts play a crucial role in this imidation process. Studies have highlighted amine salts, or mixtures of amine salts with acids, as effective catalysts, achieving unusually high selectivity for the cyclizing imidation reaction google.com. For instance, a method using an amine salt catalyst in an inert organic solvent has reported yields of N-(n-butyl) maleimide (B117702) around 85.1 mol% and 86.5 mol% in repeated cycles google.com. Alternative strategies include substitution reactions of pre-formed maleimide derivatives with alkyl halides, such as reacting a specific maleimide precursor with 1-bromobutane (B133212) to yield this compound researchgate.net. The ongoing pursuit is for one-pot, high-yield syntheses that minimize byproducts and energy consumption, with transition metal-free approaches also being explored researchgate.netmdpi.com.

Advanced Polymer Architectures and Composites

This compound serves as a valuable monomer in the synthesis of advanced polymeric materials, particularly in copolymerization and nanocomposite formation. NBM readily copolymerizes with various vinyl monomers, notably styrene (B11656), often leading to alternating copolymers researchgate.netmdpi.com. Reactivity ratio studies for the copolymerization of this compound (NBMI) and styrene (St) indicate values of r1 = 0.05 and r2 = 0.08, suggesting a strong tendency for alternating incorporation researchgate.net. These alternating copolymers have demonstrated good thermal stability, with some exhibiting specific thermal responses researchgate.net.

Furthermore, NBM is utilized in the development of functional copolymer/organo-silicate nanocomposites. Through intercalative radical (co)polymerization with organoclays like montmorillonite (B579905) (MMT), NBM-containing nanoarchitectures are synthesized, often showing improved thermal stability and morphology compared to conventional composites scirp.orgscirp.orgexpresspolymlett.com. The presence of clay can accelerate polymerization rates and influence the degree of intercalation and exfoliation of polymer chains within the silicate (B1173343) galleries, leading to enhanced material properties scirp.orgscirp.orgexpresspolymlett.com. Research continues to explore controlled polymerization techniques, such as RAFT polymerization, for creating well-defined NBM-based copolymers with tailored architectures mdpi.com.

Table 1: Reactivity Ratios in this compound-Styrene Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Polymer Structure Tendency | Reference |

| This compound (NBMI) | Styrene (St) | 0.05 | 0.08 | Alternating | researchgate.net |

Mechanistic Elucidation of Complex Reaction Systems

Understanding the intricate reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new transformations. NBM participates in various cycloaddition reactions, including Diels-Alder reactions, where its behavior is influenced by solvent and reaction environment. For example, the Diels-Alder reaction of N-alkylmaleimides with dienes is accelerated in water due to enhanced hydrogen bonding and hydrophobic interactions, with the acceleration increasing with the hydrophobicity of the alkyl chain core.ac.uk. On solid surfaces, the adsorbate phase (liquid vs. solid) can significantly impact reaction kinetics, with liquid maleimides often exhibiting faster rates rsc.org.

Photochemical reactions involving NBM are also under investigation. Dimerization of this compound can occur through the triplet excited state, while intramolecular cycloadditions typically proceed from the singlet state, often involving excited state complexes researchgate.net. Studies on thiomaleimides, which share structural similarities with NBM, reveal that their triplet states can self-quench, and intramolecular photocycloadditions can be stereoselective rsc.orgrsc.org. NBM's quantum yield in such reactions has been quantified, providing insights into its photochemical behavior rsc.orgrsc.org. Furthermore, NBM is employed in visible-light-mediated reactions, such as the synthesis of tetrahydroquinolines, where it acts as an electron acceptor in photoredox catalysis rsc.orgacs.org.

Table 2: Photocycloaddition Quantum Yields of this compound and Related Compounds

| Compound | Solvent | Quantum Yield (Φ) | Notes | Reference |

| This compound (NBM) | DCM | 0.060 ± 0.004 | Measured at specific wavelength | rsc.orgrsc.org |

| This compound (NBM) | MeCN | 0.019 | Comparable to thiomaleimide | rsc.orgrsc.org |

| Thiomaleimide 1 | MeCN | 0.05 | Similar to NBM in MeCN | rsc.orgrsc.org |

Targeted Biomedical Applications and Functional Materials

The maleimide moiety, including that present in this compound, is highly valued in biomedical applications for its specific reactivity with thiol groups. This characteristic makes NBM and its derivatives excellent candidates for bioconjugation, labeling, and the development of functional materials. Maleimide derivatives are widely used as prosthetic groups for site-specific labeling of proteins and peptides containing free sulfhydryl groups nih.govnih.govnih.gov. This labeling is crucial for creating targeted therapeutics, diagnostic agents, and biosensors.

Recent research has focused on developing radiolabeled maleimide-based tracers for Positron Emission Tomography (PET) imaging. For instance, N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide (18F-FBEM) and N-5-[18F]fluoropentylmaleimide ([18F]FPenM) have been synthesized and conjugated with peptides like RGD sequences for targeting specific cellular receptors or tumors nih.govnih.gov. These tracers have demonstrated high tumor uptake, with values such as 20.32 ± 4.36 %ID/g at 60 minutes post-injection for [18F]FPenM-[cys40]-exendin-4, indicating promising potential for in vivo diagnostics and therapeutics nih.gov. NBM derivatives are also employed in synthesizing modified oligonucleotides for biosensing applications and as derivatizing agents for quantifying biomolecules like glutathione (B108866) disulfide sigmaaldrich.com.

Table 3: In Vivo Tumor Targeting Performance of this compound-Derived Tracers

| Tracer | Target | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |

| [18F]FPenM-[cys40]-exendin-4 | Insulinomas | 20.32 ± 4.36 | 60 min | nih.gov |

| [18F]FBEM-SRGD2 | Integrin-positive tumors | High | Not specified | nih.gov |

Computational Chemistry and Modeling in this compound Research

Computational chemistry and molecular modeling are increasingly indispensable tools for understanding and predicting the behavior of this compound in various chemical systems. Density Functional Theory (DFT) is extensively used to elucidate reaction mechanisms, including Diels-Alder reactions involving NBM, and to analyze transition states, selectivity, and catalytic efficiencies, particularly within confined environments like supramolecular cages researchgate.netacs.org. DFT calculations also aid in understanding radical reaction pathways and predicting the electronic properties of NBM-containing materials dokumen.pub.

Molecular dynamics (MD) simulations are employed to model the self-assembly of complex structures, such as metallo-organic cages, which can then be utilized in catalytic applications acs.org. The integration of computational approaches allows researchers to gain deeper insights into reaction kinetics, thermodynamics, and structure-property relationships, thereby guiding experimental design and accelerating the discovery of novel applications for NBM in areas ranging from catalysis to materials science acs.orgmdpi.com.

Table 4: Synthesis Yields of this compound

| Synthesis Method | Catalyst/Conditions | Yield | Notes | Reference |